N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide
Description
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide is a complex organic compound featuring a unique combination of cyclopropyl, thiadiazole, oxazole, and oxane groups
Properties
IUPAC Name |
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-9-11(23-19-10)16(5-7-22-8-6-16)13(21)18-14-17-12(20-24-14)15(2)3-4-15/h9H,3-8H2,1-2H3,(H,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWOHOMZVFJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)C(=O)NC3=NC(=NS3)C4(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and oxazole intermediates, followed by their integration into the thiadiazole and oxane frameworks. Common reagents used in these reactions include cyclopropylamine, thiadiazole derivatives, and oxazole precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity. For instance, it may inhibit enzyme activity by occupying the active site or interfere with receptor signaling by acting as an antagonist.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-yl]-4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxamide: shares structural similarities with other thiadiazole and oxazole derivatives.
3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
